Trichloro(3,3-dimethylbutyl)silane
Overview
Description
Trichloro(3,3-dimethylbutyl)silane is an organosilicon compound with the molecular formula C6H13Cl3Si. It is a colorless liquid that is primarily used in organic synthesis and surface modification. The compound is characterized by the presence of three chlorine atoms attached to a silicon atom, which is further bonded to a 3,3-dimethylbutyl group. This unique structure imparts specific chemical properties that make it valuable in various industrial and research applications .
Scientific Research Applications
Trichloro(3,3-dimethylbutyl)silane finds applications in various fields of scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Surface Modification: The compound is employed to modify the surface properties of materials, enhancing their hydrophobicity or adhesion characteristics.
Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Research: this compound is used in the functionalization of biomolecules and the development of biosensors.
Safety and Hazards
Mechanism of Action
Target of Action
Trichloro(3,3-dimethylbutyl)silane is primarily used in the field of organosilicon chemistry . It targets unsaturated organic compounds, such as olefins and acetylenes . These compounds play a crucial role in various chemical reactions and industrial applications.
Mode of Action
The compound interacts with its targets through a process known as silane addition . This reaction involves the addition of silanes, compounds containing the SiH group, to unsaturated organic compounds . The reaction can be effected thermally, by peroxides or UV light, or by a variety of catalytic agents .
Biochemical Pathways
The silane addition reactions catalyzed by this compound affect the synthesis of various organosilicon compounds . These reactions are of tremendous importance in the field of organosilicon chemistry, leading to the production of a wide range of products with diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(3,3-dimethylbutyl)silane can be synthesized through the hydrosilylation reaction, where trichlorosilane reacts with 3,3-dimethyl-1-butene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of 3,3-dimethylbutylsilane. This process is carried out in a chlorination reactor, where the silane is exposed to chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction parameters to prevent side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trichloro(3,3-dimethylbutyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often exothermic.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: Alkoxysilanes, aminosilanes, and thiolsilanes.
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes with fewer chlorine atoms.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Methyltrichlorosilane (CH3SiCl3): Employed in the synthesis of silicone polymers.
Dimethyldichlorosilane ((CH3)2SiCl2): Used in the production of siloxane polymers.
Uniqueness: Trichloro(3,3-dimethylbutyl)silane is unique due to the presence of the 3,3-dimethylbutyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise control over surface properties and reactivity .
Properties
IUPAC Name |
trichloro(3,3-dimethylbutyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJADGKAUTXKTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556003 | |
Record name | Trichloro(3,3-dimethylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105732-02-3 | |
Record name | Trichloro(3,3-dimethylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-Dimethylbutyl)trichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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